Tropacine

描述

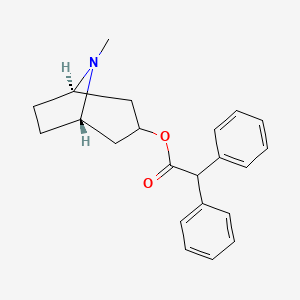

Tropacine is a chemical compound known for its anticholinergic properties. It is structurally identified as a-Phenylbenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo [3.2.1]oct-3-yl ester. This compound is primarily used in the medical field as an antiparkinsonian agent due to its ability to inhibit certain neurotransmitter activities .

准备方法

托品碱可以通过托品碱和二苯乙酰氯合成。该反应涉及在受控条件下用二苯乙酰氯酯化托品碱。 该过程通常从氯仿和乙醚混合物中获得晶体,其熔点为 217-218°C . 工业生产方法通常涉及气相色谱技术来确保化合物的纯度 .

化学反应分析

科学研究应用

作用机制

托品碱通过作为抗胆碱能药物发挥作用。它竞争性地抑制乙酰胆碱对毒蕈碱受体的作用,从而降低副交感神经系统的活性。 这种抑制有助于通过减少肌肉僵硬和震颤来缓解帕金森病的症状 .

相似化合物的比较

托品碱与其他抗胆碱能化合物(如阿托品和东莨菪碱)相似。 它在其特定的结构配置和作为抗帕金森药物的目标用途方面是独一无二的。 类似的化合物包括:

阿托品: 用于治疗心动过缓,并在麻醉前使用以减少唾液分泌。

东莨菪碱: 用于预防晕动病和术后恶心

托品碱独特的结构特性和特定的医疗应用使其成为研究和临床环境中的一种宝贵化合物。

生物活性

Tropacine, a bicyclic compound derived from tropine, exhibits significant biological activity primarily through its anticholinergic properties. It plays a crucial role in the synthesis of various therapeutic agents that target the acetylcholine signaling pathway. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound's structure consists of a six-membered piperidine ring fused with a five-membered oxane ring, featuring a nitrogen atom that contributes to its biological activity. The compound can be synthesized by reacting tropine with diphenylacetyl chloride, resulting in this compound and acetic acid as by-products:

This structural configuration is essential for its interaction with muscarinic receptors, where it acts as an antagonist to acetylcholine .

This compound functions as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors in the nervous system. This blockade leads to various physiological effects such as:

- Relaxation of smooth muscles

- Dilation of pupils

- Decreased heart rate

Research has demonstrated that this compound inhibits contractions induced by acetylcholine in isolated tissues, confirming its anticholinergic properties .

Anticholinergic Properties

A study conducted on isolated rat ileum demonstrated that this compound effectively inhibited acetylcholine-induced contractions, showcasing its potential in treating gastrointestinal disorders.

Toxicological Profile

While this compound has therapeutic potential, it can also be toxic at high doses. Symptoms of this compound poisoning include dry mouth, blurred vision, hallucinations, and seizures. A review of case studies on tropane alkaloid poisonings highlighted the need for caution in its use and the importance of understanding its toxicological profile .

Research Findings

Recent investigations into this compound derivatives have aimed at enhancing its pharmacological properties. Modifications to the this compound structure are being explored to develop new drugs with improved potency and selectivity while minimizing side effects. These derivative compounds are being tested for their efficacy in various conditions, including:

- Respiratory disorders

- Gastrointestinal issues

- Neurological conditions

Comparative Analysis of this compound Derivatives

| Compound | Potency Level | Selectivity | Side Effects |

|---|---|---|---|

| This compound | Moderate | Low | Dry mouth, dizziness |

| Tropicamide | High | Moderate | Nausea, headache |

| Trospium chloride | High | High | Minimal side effects |

This table illustrates the ongoing research efforts to optimize this compound derivatives for therapeutic applications .

属性

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYUDPWXQZWTH-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6878-98-4 | |

| Record name | Tropacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。